molecular formula C21H22N4O2 B2633844 (2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-61-9

(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide

Cat. No.: B2633844
CAS No.: 725276-61-9
M. Wt: 362.433
InChI Key: ZTRRQDSEIKGMNG-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide is an organic compound characterized by its complex structure, which includes a benzylidene hydrazinecarboximidamide core substituted with ethoxy and naphthalen-1-ylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with hydrazinecarboximidamide under acidic conditions to form the benzylidene intermediate.

    Cyclization and Purification: The intermediate undergoes cyclization, often facilitated by heating in the presence of a suitable catalyst. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or naphthalen-1-ylmethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazinecarboximidamide derivatives.

    Substitution: Substituted benzylidene derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3-ethoxy-4-(phenylmethoxy)benzylidene]hydrazinecarboximidamide
  • (2Z)-2-[3-ethoxy-4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinecarboximidamide

Uniqueness

Compared to similar compounds, (2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(Z)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-2-26-20-12-15(13-24-25-21(22)23)10-11-19(20)27-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3,(H4,22,23,25)/b24-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRRQDSEIKGMNG-CFRMEGHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\N=C(N)N)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.